Cas no 9000-07-1 (CARRAGEENAN)

CARRAGEENAN structure

商品名:CARRAGEENAN

CARRAGEENAN 化学的及び物理的性質

名前と識別子

-

- CARRAGEENAN

- 3,6-anhydro-d-galactan

- aubygelgs

- aubygumdm

- burtonitev-40-e

- carastay

- carastayc

- carrageen

- carrageenangum

- CARRAGEENAN COMMERCIAL GRADE

- Aquagel

- Gum carrageenan

- MIV-150/ZA/CG

- 9000-07-1

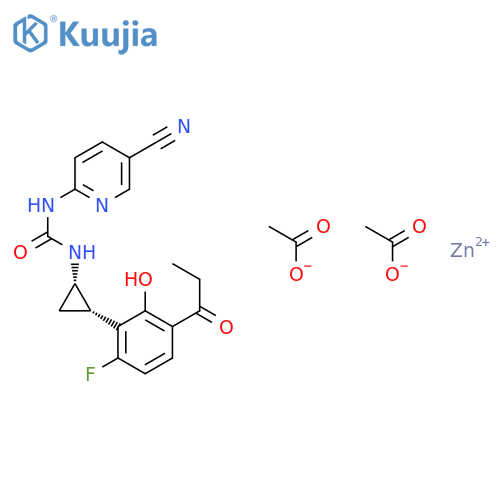

- zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate

- zinc 1-(5-cyano-2-pyridyl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea diacetate

-

- MDL: MFCD00081480

- インチ: InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2/t12-,14+;;;/m1.../s1

- InChIKey: UHVMMEOXYDMDKI-JKYCWFKZSA-L

- ほほえんだ: [Zn+2].CC([O-])=O.CC([O-])=O.N#CC1C=CC(NC(N[C@H]2C[C@H]2C2=C(F)C=CC(C(CC)=O)=C2O)=O)=NC=1

計算された属性

- せいみつぶんしりょう: 289.167794

- どういたいしつりょう: 289.167794

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 72.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 半透明、しわ、やや光沢のあるフレークまたは白色から黄色の粉末、無臭、やや海藻味

- 密度みつど: No data available

- ゆうかいてん: 118.5 deg C

- ふってん: No data available

- フラッシュポイント: No data available

- FEMA: 2596 | IRISH MOSS EXTRACT

- じょうきあつ: No data available

- ようかいせい: 水に可溶、有機溶媒に不溶

CARRAGEENAN セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:2

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:FI0700000

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

CARRAGEENAN 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | FC166779-250 g |

Carrageenan |

9000-07-1 | 250g |

$250.00 | 2023-01-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-25g |

Carrageenan |

9000-07-1 | 25g |

¥56.00 | 2022-09-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-1kg |

Carrageenan |

9000-07-1 | 1kg |

¥689.00 | 2022-09-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-25g |

CARRAGEENAN |

9000-07-1 | 25g |

¥55.90 | 2023-09-03 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KC4978-100g |

CARRAGEENAN |

9000-07-1 | 100g |

¥70元 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205622C-500 g |

Carrageenan, |

9000-07-1 | 500g |

¥1,354.00 | 2023-07-11 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-1kg |

CARRAGEENAN |

9000-07-1 | 1kg |

¥668.90 | 2023-09-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205622A-25 g |

Carrageenan, |

9000-07-1 | 25g |

¥489.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205622B-100 g |

Carrageenan, |

9000-07-1 | 100g |

¥752.00 | 2023-07-11 | ||

| Biosynth | FC166779-500 g |

Carrageenan |

9000-07-1 | 500g |

$400.00 | 2023-01-04 |

CARRAGEENAN 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:9000-07-1)CARRAGEENAN

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:9000-07-1)卡拉胶

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ